molecular formula C20H16ClN3O2 B2780683 N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide CAS No. 1252516-34-9

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide

Cat. No.: B2780683
CAS No.: 1252516-34-9
M. Wt: 365.82
InChI Key: KFLHTIBJGZNRDV-UHFFFAOYSA-N
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Description

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide is a chemical compound of significant interest in scientific research, particularly within the field of medicinal chemistry. Compounds featuring a chloropyridine-carboxamide core, similar to this one, are frequently investigated as key intermediates or potential pharmacologically active agents . The structural motif of a benzamide linked to a chloropyridine is common in the development of molecules that target various cellular receptors and pathways . For instance, related carboxamide derivatives have been synthesized and evaluated for their high affinity to serotoninergic 5-HT4 receptors, acting as potent receptor agonists . Furthermore, analogous compounds are explored as inhibitors of critical signaling pathways, such as the Hedgehog (Hh) pathway, which plays a crucial role in cell proliferation and is a target in oncology research . The presence of both the benzamido and chloropyridine carboxamide groups in a single molecule suggests potential for multi-point interaction with biological targets, making it a valuable scaffold for designing new therapeutic agents or chemical probes. This product is strictly for Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications in humans or animals.

Properties

IUPAC Name

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16ClN3O2/c1-13-7-8-16(23-19(25)14-5-3-2-4-6-14)12-17(13)24-20(26)15-9-10-22-18(21)11-15/h2-12H,1H3,(H,23,25)(H,24,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KFLHTIBJGZNRDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC=CC=C2)NC(=O)C3=CC(=NC=C3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

365.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Benzamido Intermediate: The initial step involves the reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of a base such as triethylamine. This reaction forms the benzamido intermediate.

    Chlorination: The benzamido intermediate is then subjected to chlorination using thionyl chloride or phosphorus pentachloride to introduce the chlorine atom at the desired position on the pyridine ring.

    Coupling Reaction: The final step involves the coupling of the chlorinated intermediate with 2-chloropyridine-4-carboxylic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) to form the target compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, solvent choice, and reaction time, is crucial to maximize yield and purity. Additionally, industrial processes may incorporate continuous flow reactors and automated systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide can undergo various types of chemical reactions, including:

    Substitution Reactions: The chlorine atom on the pyridine ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, particularly at the benzamido and methylphenyl groups.

    Hydrolysis: The amide bond in the compound can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and amine.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as sodium azide, thiols, and amines. Conditions typically involve the use of polar aprotic solvents like dimethylformamide (DMF) and elevated temperatures.

    Oxidation and Reduction: Oxidizing agents such as potassium permanganate or reducing agents like lithium aluminum hydride can be used under controlled conditions.

    Hydrolysis: Acidic hydrolysis can be performed using hydrochloric acid, while basic hydrolysis can be achieved with sodium hydroxide.

Major Products Formed

    Substitution Reactions: Products include substituted derivatives with various functional groups replacing the chlorine atom.

    Oxidation and Reduction: Products may include oxidized or reduced forms of the benzamido and methylphenyl groups.

    Hydrolysis: Products include the corresponding carboxylic acid and amine.

Scientific Research Applications

Overview of N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide Applications

The compound this compound demonstrates promising potential across multiple scientific domains, with diverse applications spanning chemistry, biology, medicine, and industrial research.

Chemical Research

In the field of chemistry, the compound serves as a critical building block for synthesizing more complex molecular structures. Its unique structural configuration allows researchers to:

  • Develop novel organic synthesis pathways
  • Create intermediate compounds for advanced chemical transformations
  • Explore complex molecular engineering techniques

Biological Research

The compound exhibits significant potential in biological research, particularly in:

Antimicrobial Studies

  • Potential development of novel antimicrobial agents
  • Exploration of targeted molecular interactions with microbial systems

Anticancer Research

  • Preliminary investigations suggest potential anticancer properties
  • Ongoing research to elucidate precise molecular mechanisms
  • Potential therapeutic targeting of specific cellular pathways

Pharmaceutical Development

Key Research Areas :

  • Therapeutic agent exploration
  • Drug discovery intermediate
  • Molecular targeting for specific disease interventions

Industrial Applications

The compound demonstrates versatility in industrial contexts:

  • Development of advanced materials
  • Pharmaceutical intermediate production
  • Agrochemical research and development

Unique Characteristics

  • Specific functional group combination
  • Distinct chemical reactivity
  • Potential for diverse scientific applications

Similar Compounds

  • N-(5-benzamido-2-methylphenyl)-2H-benzotriazole-5-carboxamide
  • 4-amino-N-(5-benzamido-2-methylphenyl)-7-thieno[3,2-d]pyrimidinecarboxamide

Research Recommendations

Future research should focus on:

  • Detailed molecular mechanism studies
  • Comprehensive biological activity screening
  • Potential therapeutic applications
  • Advanced synthetic route optimization

Mechanism of Action

The mechanism of action of N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

  • N-(5-benzamido-2-methylphenyl)-2H-benzotriazole-5-carboxamide
  • 4-amino-N-(5-benzamido-2-methylphenyl)-7-thieno[3,2-d]pyrimidinecarboxamide

Uniqueness

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide is unique due to its specific combination of functional groups, which imparts distinct chemical properties and reactivity. Compared to similar compounds, it may exhibit different biological activities and applications, making it a valuable compound for further research and development.

Biological Activity

N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide is a compound that has garnered attention in the field of medicinal chemistry due to its potential biological activities, particularly its antimicrobial and anticancer properties. This article aims to provide a comprehensive overview of the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

Chemical Structure and Synthesis

The compound consists of a pyridine ring substituted with a chlorinated phenyl group and an amide functional group. The synthesis typically involves several steps:

  • Formation of the Benzamido Intermediate : Reaction of 5-amino-2-methylbenzoic acid with benzoyl chloride in the presence of triethylamine.
  • Chlorination : Introduction of a chlorine atom using thionyl chloride or phosphorus pentachloride.
  • Coupling Reaction : Coupling with 2-chloropyridine-4-carboxylic acid using N,N’-dicyclohexylcarbodiimide (DCC) as a coupling agent.

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets, such as enzymes or receptors. It may exert its effects by:

  • Binding to the active site of enzymes, inhibiting their activity.
  • Modulating signaling pathways through receptor interactions.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have shown effectiveness against various bacterial strains, making it a candidate for further development as an antimicrobial agent.

Anticancer Activity

The compound has demonstrated promising anticancer activity in several studies:

  • Cell Line Studies : In vitro assays revealed that the compound inhibits the growth of cancer cell lines such as HeLa (cervical adenocarcinoma) and A375 (melanoma) with IC50 values ranging from 0.55 µM to 1.7 µM .
  • Mechanistic Insights : The compound induces apoptosis in cancer cells, evidenced by increased caspase-3 activity and PARP cleavage, suggesting a mechanism involving programmed cell death .

Case Studies

  • In Vitro Evaluation : A study assessed the cytotoxicity of this compound against various human cancer cell lines. The results indicated a dose-dependent inhibition of cell viability, with significant effects noted at concentrations below 10 µM.
    Cell LineIC50 (µM)
    HeLa1.7
    A3750.87
    HCT1160.55
  • Mechanistic Studies : Molecular docking studies provided insights into the binding interactions between the compound and its molecular targets, revealing potential for selective inhibition of key enzymes involved in cancer progression.

Research Findings

Recent studies have highlighted the compound's potential as a therapeutic agent:

  • Anticancer Properties : The compound has been identified as a potent inhibitor of cyclin-dependent kinases (CDKs), which are crucial for cell cycle regulation and are often dysregulated in cancer .
  • Pharmacological Potential : Ongoing research is exploring its use in combination therapies to enhance efficacy against resistant cancer types .

Q & A

Q. What are the standard synthesis protocols for N-(5-benzamido-2-methylphenyl)-2-chloropyridine-4-carboxamide?

The synthesis typically involves sequential acylation and coupling reactions. For example, a derivative with a pyridinyl group was synthesized by reacting 4-[(2-methylsulfonyl)phenyl]benzoic acid with oxalyl chloride and DMF to form the acyl chloride intermediate. This intermediate was then coupled with N-(5-chloro-2-pyridinyl)-(2-amino)phenylcarboxamide in the presence of pyridine and DMAP. Purification via column chromatography yields the final compound . Reaction temperature control (e.g., low-temperature conditions for acyl chloride formation) and solvent selection (e.g., dichloromethane) are critical to minimize side reactions .

Q. How is the compound characterized to confirm its structural integrity?

Key techniques include:

  • NMR spectroscopy (¹H and ¹³C) to verify substituent positions and aromatic ring configurations.
  • X-ray crystallography for absolute stereochemical confirmation, as demonstrated in structural analogs like N-(4-chloro-2-nitrophenyl)-5-methyl-isoxazole-4-carboxamide .
  • Mass spectrometry (HRMS or ESI-MS) to confirm molecular weight and fragmentation patterns.
  • IR spectroscopy to identify functional groups (e.g., amide C=O stretch at ~1650–1700 cm⁻¹) .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

Optimization strategies include:

  • Solvent selection : Polar aprotic solvents (e.g., DMF, dichloromethane) enhance reactivity in coupling steps, while non-polar solvents reduce byproduct formation during crystallization .
  • Catalyst use : DMAP accelerates acylation reactions by stabilizing intermediates .
  • Temperature control : Low temperatures (-10°C to 0°C) during acyl chloride formation prevent decomposition .
  • Purification : Gradient elution in column chromatography (e.g., hexane/ethyl acetate mixtures) resolves structurally similar impurities .

Q. What methodologies are employed to analyze structure-activity relationships (SAR) for this compound?

SAR studies often involve:

  • Systematic substituent variation : Comparing analogs like N-[2-(tert-butylamino)ethyl]-2-fluoropyridine-4-carboxamide (fluorine substituent) with chloro/bromo analogs to assess electronic effects on bioactivity .
  • Biological assays : Testing modified derivatives against target enzymes or receptors (e.g., kinase inhibition assays) to correlate functional groups with potency .
  • Computational modeling : Density Functional Theory (DFT) calculations predict binding affinities based on substituent electronegativity and steric effects .

Q. How can contradictory data in biological assays be resolved?

Contradictions may arise from:

  • Purity discrepancies : Validate compound purity (>95%) via HPLC and elemental analysis .
  • Assay variability : Standardize protocols (e.g., cell line passage number, incubation time) across replicates .
  • Structural confirmation : Re-analyze by X-ray crystallography if unexpected bioactivity is observed, as minor conformational changes (e.g., amide bond rotation) can alter activity .

Q. What advanced analytical techniques are used to study degradation pathways?

  • LC-MS/MS : Identifies degradation products (e.g., hydrolyzed amide bonds) under stress conditions (pH, temperature) .
  • Stability studies : Accelerated thermal gravimetric analysis (TGA) monitors decomposition kinetics .
  • Isotopic labeling : ¹⁴C-labeled analogs track metabolic breakdown in in vitro models .

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